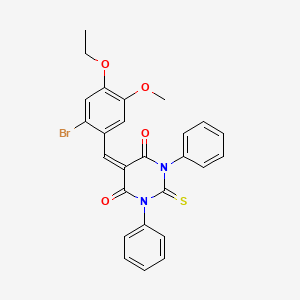![molecular formula C10H9BrN2O5S B6048112 4-bromo-2-[(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amino]phenol](/img/structure/B6048112.png)
4-bromo-2-[(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-[(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amino]phenol, also known as BNTP, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. BNTP is a thienylphenol derivative that has been synthesized through a multi-step process, and its unique chemical structure has led to its investigation in areas such as cancer research, drug delivery, and material science.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amino]phenol is not fully understood, but it is believed to involve the induction of oxidative stress and DNA damage in cancer cells. 4-bromo-2-[(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amino]phenol has been shown to increase the production of reactive oxygen species (ROS) and cause mitochondrial dysfunction, leading to apoptosis of cancer cells.
Biochemical and Physiological Effects
In addition to its potential applications in cancer research, 4-bromo-2-[(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amino]phenol has also been investigated for its biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 4-bromo-2-[(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amino]phenol has also been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-bromo-2-[(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amino]phenol in lab experiments is its ability to selectively target cancer cells and release drugs in a controlled manner. However, one of the limitations of using 4-bromo-2-[(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amino]phenol is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 4-bromo-2-[(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amino]phenol. One area of interest is the development of 4-bromo-2-[(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amino]phenol-based drug delivery systems for the treatment of cancer. Another area of research is the investigation of the mechanism of action of 4-bromo-2-[(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amino]phenol, which could lead to the development of more effective cancer therapies. Additionally, the potential applications of 4-bromo-2-[(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amino]phenol in material science and nanotechnology are also being explored.
Synthesis Methods
The synthesis of 4-bromo-2-[(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amino]phenol involves a multi-step process that includes the reaction of 4-bromo-2-nitrophenol with thionyl chloride to produce 4-bromo-2-chloro-5-nitrophenol. This intermediate is then reacted with 2-aminothiophenol in the presence of a base to yield 4-bromo-2-[(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amino]phenol. The synthesis method has been optimized to increase the yield and purity of the final product.
Scientific Research Applications
4-bromo-2-[(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amino]phenol has been extensively studied for its potential applications in cancer research. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and prostate cancer cells. 4-bromo-2-[(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amino]phenol has also been investigated as a potential drug delivery agent due to its ability to selectively target cancer cells and release drugs in a controlled manner.
properties
IUPAC Name |
4-bromo-2-[(4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-yl)amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O5S/c11-6-1-2-10(14)7(3-6)12-8-4-19(17,18)5-9(8)13(15)16/h1-3,12,14H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJGLPBIDBEICA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(CS1(=O)=O)[N+](=O)[O-])NC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-(5-chloro-2-methylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6048032.png)
![N-{3-[7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-3-oxopropyl}acetamide](/img/structure/B6048036.png)
![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamide](/img/structure/B6048041.png)

![2-{1-[(6-methyl-2-pyridinyl)methyl]-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol](/img/structure/B6048048.png)
![3-(7-chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-[2-(3-pyridinyloxy)propyl]propanamide](/img/structure/B6048054.png)
![1-(4-{[4-(hydroxymethyl)-4-(3-methoxybenzyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B6048058.png)
![3-{[1-(2-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]carbonyl}-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B6048061.png)
![N'-(4-hydroxy-3-methoxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B6048087.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-propionylpiperidine](/img/structure/B6048093.png)
![2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6048101.png)
![4-chloro-N-{2-chloro-4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazino]-5-methoxyphenyl}benzamide](/img/structure/B6048127.png)
![2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[1-(cyclohexylmethyl)-3-piperidinyl]acetamide](/img/structure/B6048130.png)
![N-(3,5-dimethoxyphenyl)-3-(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6048137.png)